molecular formula C11H16ClN B6611732 N-[(2-methylphenyl)methyl]cyclopropanamine hydrochloride CAS No. 1158627-84-9

N-[(2-methylphenyl)methyl]cyclopropanamine hydrochloride

Cat. No.: B6611732
CAS No.: 1158627-84-9
M. Wt: 197.70 g/mol
InChI Key: NBCKPJNTLFGHRU-UHFFFAOYSA-N
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Description

N-[(2-Methylphenyl)methyl]cyclopropanamine hydrochloride is a cyclopropane-containing amine derivative with a benzyl substituent bearing a 2-methylphenyl (ortho-tolyl) group. Cyclopropane rings are valued for their conformational rigidity, which can enhance binding specificity in drug-target interactions. The 2-methylphenyl group may influence lipophilicity and steric interactions compared to other aromatic substituents.

Properties

IUPAC Name

N-[(2-methylphenyl)methyl]cyclopropanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N.ClH/c1-9-4-2-3-5-10(9)8-12-11-6-7-11;/h2-5,11-12H,6-8H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBCKPJNTLFGHRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CNC2CC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-methylphenyl)methyl]cyclopropanamine hydrochloride typically involves the reaction of 2-methylbenzyl chloride with cyclopropanamine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product. The resulting amine is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(2-methylphenyl)methyl]cyclopropanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the cyclopropane ring.

    Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides or acyl halides to form substituted amines or amides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Alkyl halides, acyl halides

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Reduced cyclopropane derivatives

    Substitution: Substituted amines, amides

Scientific Research Applications

N-[(2-methylphenyl)methyl]cyclopropanamine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(2-methylphenyl)methyl]cyclopropanamine hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their function. The cyclopropane ring provides rigidity to the molecule, affecting its binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural homology with N-[(2-methylphenyl)methyl]cyclopropanamine hydrochloride, differing primarily in substituents on the aromatic ring or cyclopropane-amine backbone. Key comparisons are summarized below:

Structural and Physicochemical Properties

Compound Name (CAS No.) Molecular Formula Molecular Weight Substituent(s) LogP (Calculated) Purity Key Features References
N-[(2-Methylphenyl)methyl]cyclopropanamine HCl* C₁₁H₁₆ClN 197.71 2-methylphenylmethyl ~2.3 (estimated) N/A Ortho-methyl enhances steric bulk -
N-((3-Chloropyrazin-2-yl)methyl)cyclopropanamine HCl (1353979-80-2) C₈H₁₁Cl₂N₃ 220.10 3-chloropyrazinylmethyl N/A N/A Pyrazine ring introduces π-π stacking potential
N-((6-Bromopyridin-3-yl)methyl)cyclopropanamine HCl (1353953-53-3) C₉H₁₂BrClN₂ 263.56 6-bromopyridinylmethyl N/A 95+% Bromine increases molecular weight and polarizability
N-(2-Fluorobenzyl)cyclopropanamine HCl (1158378-87-0) C₁₀H₁₂ClFN 200.66 2-fluorophenylmethyl ~1.8 (estimated) N/A Fluorine improves metabolic stability via C-F bond inertness
N-[(5-Methyl-2-thienyl)methyl]cyclopropanamine HCl (1050214-04-4) C₉H₁₃ClNS 204.00 5-methylthienylmethyl 2.01 95% Thiophene mimics phenyl but with altered electronic profile
N-(2-Chloroethyl)cyclopropanamine HCl (55284440) C₅H₁₀Cl₂N 152.05 Chloroethyl chain ~0.9 (estimated) N/A Aliphatic chain increases flexibility

*Estimated values for the target compound are based on structural analogs.

Functional and Pharmacological Implications

  • Bromine in may enhance halogen bonding with biomolecular targets. Heterocyclic vs. Phenyl Rings: Pyrazine () and thiophene () substituents alter electronic distribution and bioavailability. Thiophene’s lower aromaticity compared to phenyl could reduce metabolic oxidation .
  • Aliphatic Chains (): The chloroethyl chain introduces flexibility and a reactive site, which may be leveraged for prodrug designs.

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